4'-(Amyloxy)benzylidene-4-cyanoaniline
Overview
Description
4’-(Amyloxy)benzylidene-4-cyanoaniline is an organic compound with the molecular formula C₁₉H₂₀N₂O and a molecular weight of 292.38 g/mol . It is known for its applications in liquid crystal materials, particularly in the field of electronic materials . The compound appears as a white to amber powder or crystal and has a mesomorphic range of 59.0 to 94.0 degrees Celsius .
Preparation Methods
The synthesis of 4’-(Amyloxy)benzylidene-4-cyanoaniline typically involves the condensation of 4-cyanoaniline with 4-(amyloxy)benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to reflux temperatures to ensure complete reaction .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
4’-(Amyloxy)benzylidene-4-cyanoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
4’-(Amyloxy)benzylidene-4-cyanoaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various liquid crystal materials, which are essential in the development of display technologies.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4’-(Amyloxy)benzylidene-4-cyanoaniline primarily involves its interaction with molecular targets in liquid crystal applications. The compound aligns itself in specific orientations under the influence of electric fields, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved include the alignment of liquid crystal molecules and the modulation of light transmission properties .
Comparison with Similar Compounds
4’-(Amyloxy)benzylidene-4-cyanoaniline can be compared with similar compounds such as:
4’-(Pentyloxy)benzylidene-4-cyanoaniline: This compound has a similar structure but with a different alkoxy group, which can affect its mesomorphic properties and applications in liquid crystals.
4’-(Butyloxy)benzylidene-4-cyanoaniline: Another similar compound with a shorter alkoxy chain, influencing its thermal and optical properties.
The uniqueness of 4’-(Amyloxy)benzylidene-4-cyanoaniline lies in its specific alkoxy group, which provides a balance between flexibility and rigidity, making it suitable for various liquid crystal applications .
Properties
IUPAC Name |
4-[(4-pentoxyphenyl)methylideneamino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-3-4-13-22-19-11-7-17(8-12-19)15-21-18-9-5-16(14-20)6-10-18/h5-12,15H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUDHSOMQRZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633428 | |
Record name | 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37075-25-5 | |
Record name | 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(Amyloxy)benzylidene-4-cyanoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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